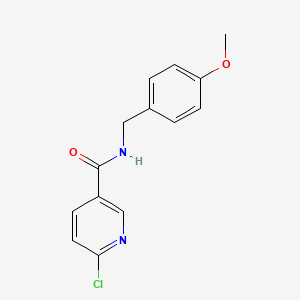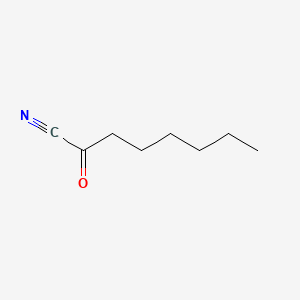
1-Nitro-3-(trichloromethyl)benzene
Overview
Description
1-Nitro-3-(trichloromethyl)benzene is an organic compound with the molecular formula C7H4Cl3NO2 . It has a molar mass of 240.47 .
Synthesis Analysis
The synthesis of this compound could involve several steps. The process might include the introduction of a nitro group by nitration with HNO3/H2SO4, and a trichloromethyl group by a reaction with chlorine .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a nitro group (NO2) and a trichloromethyl group (CCl3) .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.575±0.06 g/cm3 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Theoretical Analysis
- Theoretical conformational analysis of compounds similar to 1-Nitro-3-(trichloromethyl)benzene, like 1-nitro- and 1-bromo-1-nitro-2-(trichloromethyl)ethenes, has been conducted. These studies utilized methods like B3LYP/6-31G* to understand the structures of these compounds both in the gas phase and in solution, revealing insights into their isomeric forms (Chachkov et al., 2008).
Structural and Conformational Studies
- Structural and conformational studies of similar compounds, such as 6-nitro-2-trichloromethyl-1,3-benzdioxin, have been conducted using X-ray crystallography. These studies provide detailed information on the molecular structure and the conformational properties of these compounds (Irving & Irving, 1986).
Spectroscopic Investigations
- Spectroscopic investigations, such as Fourier transform infrared (FT-IR) and Raman spectra, have been carried out on similar compounds like 4-nitro-3-(trifluoromethyl)aniline. These studies help in understanding the vibrational, structural, and electronic properties of the compounds (Saravanan et al., 2014).
Chemical Synthesis and Reactions
- Chemical synthesis processes like vicarious nucleophilic substitution reactions have been explored with compounds like 1-nitro-4-(pentafluorosulfanyl)benzene. Such research provides valuable insights into the synthesis and properties of substituted benzene derivatives (Beier et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as benzotrichloride, which is also known as α,α,α-trichlorotoluene, phenyl chloroform, or (trichloromethyl)benzene , are known to interact with various biological molecules
Mode of Action
It’s known that similar compounds undergo reactions at the chlorinated α-carbon, for example in substitution reactions . The nitro group in the compound may also play a role in its interaction with its targets.
Biochemical Pathways
Compounds with similar structures are known to participate in various chemical reactions, such as the elimination-addition mechanism of nucleophilic aromatic substitution via benzyne (arynes) .
Pharmacokinetics
It’s known that similar compounds like benzotrichloride are poorly water-soluble , which could impact their bioavailability and distribution in the body.
Result of Action
Similar compounds are known to participate in various chemical reactions, leading to the formation of new compounds . These reactions could potentially lead to various cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Nitro-3-(trichloromethyl)benzene. For instance, benzotrichloride, a similar compound, is known to be unstable in the presence of water, undergoing rapid hydrolysis to benzoic acid and hydrochloric acid . Therefore, the presence of water and other environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Nitro-3-(trichloromethyl)benzene can change over time due to its stability and degradation. The compound is known to hydrolyze rapidly in the presence of water, leading to the formation of benzoic acid and hydrochloric acid . This hydrolysis can affect the compound’s long-term stability and its effects on cellular function. In in vitro and in vivo studies, the degradation of this compound can result in the formation of reactive intermediates that can have long-term effects on cellular processes, including inflammation and cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects. For instance, high doses of this compound have been shown to cause bronchitis, bronchopneumonia, and inflammation in animal models . Additionally, the compound can lead to changes in weight gain and respiratory function, indicating its potential for toxicity at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydrolysis and reduction reactions. The compound is rapidly hydrolyzed to benzoic acid and hydrochloric acid, which are further metabolized in the body . Benzoic acid is converted to benzoyl-CoA, which is then metabolized to hippuric acid by replacing CoA with glycine . This metabolic pathway highlights the compound’s involvement in key biochemical processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is poorly water-soluble, which affects its ability to diffuse through cellular membranes . It can interact with specific transporters and binding proteins that facilitate its transport and distribution within cells. These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its overall biological activity.
Properties
IUPAC Name |
1-nitro-3-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOQNHNJYMIBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380446 | |
| Record name | 1-nitro-3-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-58-0 | |
| Record name | 1-nitro-3-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1620896.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1620902.png)

![1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B1620904.png)
![4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1620906.png)



